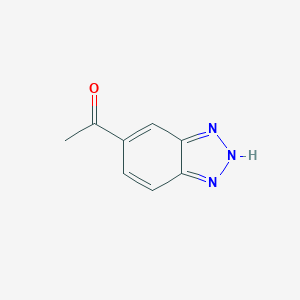

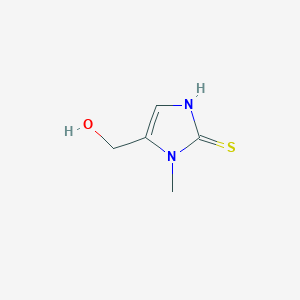

(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol

Vue d'ensemble

Description

“(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol” is a member of imidazoles . It has a molecular weight of 144.192 .

Synthesis Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis

The molecular formula of “(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol” is C5H8N2OS . The InChI key is GXYFRGKYSBWAEO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol” has a density of 1.39, a melting point of 223-226°C, a boiling point of 258.9°C at 760 mmHg, and a flash point of 110.4°C . Its precise quality is 144.03600, PSA is 76.85000, and logP is 0.20110 .Applications De Recherche Scientifique

Corrosion Inhibition

Metal–Organic Frameworks (MOFs) for Copper Corrosion Protection This compound has been utilized in the development of novel MOFs for the controlled delivery of corrosion inhibitors. Specifically, it has been loaded into zeolitic imidazolate framework-8 (ZIF-8) to inhibit copper corrosion in saline solutions. The inhibition efficiency reached 88.2%, showcasing its potential in protecting industrial metals .

Therapeutic Potential

Antioxidant and Chemotherapeutic Applications: Imidazole derivatives, including this compound, have shown a broad range of biological activities. They are explored for their therapeutic potential in treating various conditions due to their antibacterial, antifungal, and antitumor properties. The compound’s role in synthesizing new drugs with antioxidant potential is particularly noteworthy .

Biomedical Research

Hydrophobic Charge-Induction Chromatography: In the field of biomedical research, “(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol” has been employed as a ligand in hydrophobic charge-induction chromatography for antibody purification. This highlights its importance in the purification processes of biological molecules .

Environmental Applications

Selective Separation of Heavy Metals: The compound has been used in the chemical modification of silica gel for the selective separation of mercury (II) from aqueous solutions. This application is crucial for environmental cleanup and the treatment of industrial wastewater .

Material Science

Ionic Liquid Synthesis: In material science, this compound has been used to prepare nitrile functionalized methimazole-based room temperature ionic liquids. These ionic liquids have various applications, including as solvents and catalysts in chemical reactions .

Industrial Applications

Copper Corrosion Inhibition in Oil and Marine Industries Due to its effectiveness in inhibiting copper corrosion, the compound finds applications in industries where copper is extensively used, such as in oil extraction, marine equipment, and transportation. Its use helps in extending the life of copper components and preventing safety risks associated with corrosion .

Safety and Hazards

Propriétés

IUPAC Name |

4-(hydroxymethyl)-3-methyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c1-7-4(3-8)2-6-5(7)9/h2,8H,3H2,1H3,(H,6,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYFRGKYSBWAEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CNC1=S)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384247 | |

| Record name | 5-(Hydroxymethyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-mercapto-1-methyl-1H-imidazol-5-yl)methanol | |

CAS RN |

143122-18-3 | |

| Record name | 5-(Hydroxymethyl)-1-methyl-1,3-dihydro-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

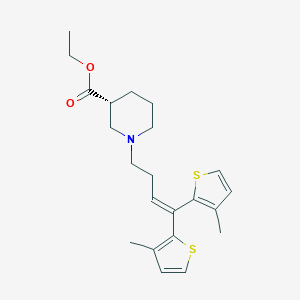

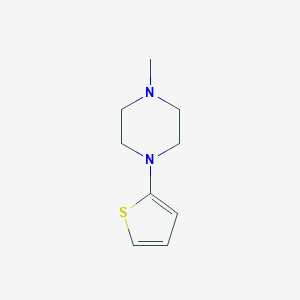

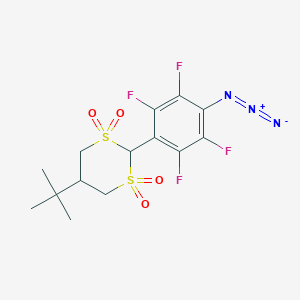

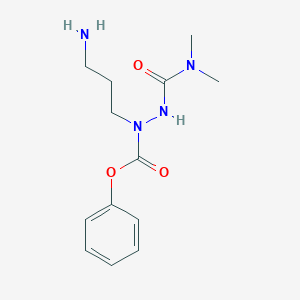

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

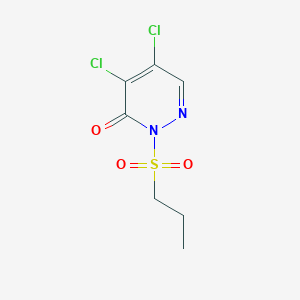

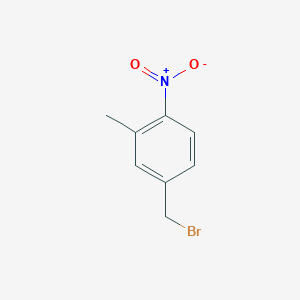

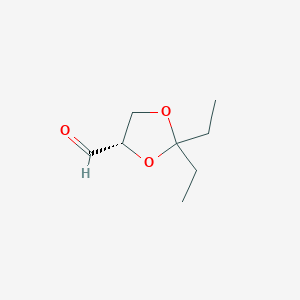

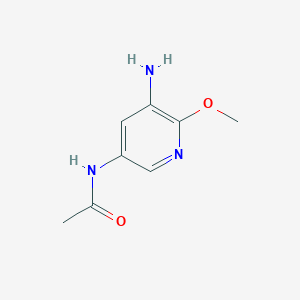

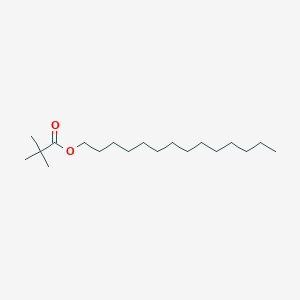

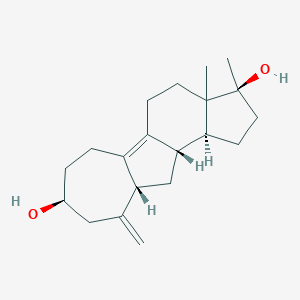

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4'-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B115708.png)